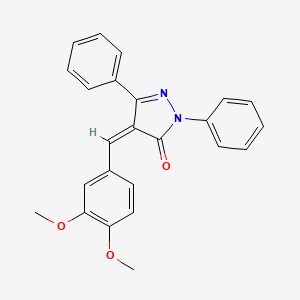

(Z)-4-(3,4-dimethoxybenzylidene)-1,3-diphenyl-1H-pyrazol-5(4H)-one

Übersicht

Beschreibung

(Z)-4-(3,4-dimethoxybenzylidene)-1,3-diphenyl-1H-pyrazol-5(4H)-one is an organic compound belonging to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of a benzylidene group substituted with methoxy groups at the 3 and 4 positions, and a diphenyl group attached to the pyrazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-(3,4-dimethoxybenzylidene)-1,3-diphenyl-1H-pyrazol-5(4H)-one typically involves the condensation of 3,4-dimethoxybenzaldehyde with 1,3-diphenyl-1H-pyrazol-5(4H)-one. This reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an appropriate solvent like ethanol or methanol. The reaction conditions usually require refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Comparison of Condensation Techniques

| Method | Catalyst | Solvent | Yield | Key Reference |

|---|---|---|---|---|

| Knoevenagel | Piperidine | Ethanol/Methanol | 70–80% | |

| Claisen–Schmidt | KOH | Ethanol/Acetone | 51–91% | |

| Microwave-Assisted | Piperidine | Dioxan/Ethanol | 75–90% |

Reaction Mechanism

The synthesis proceeds via a two-step condensation mechanism :

-

Enolate Formation : The pyrazolone (1,3-diphenyl-1H-pyrazol-5(4H)-one) undergoes deprotonation at the α-carbon to form an enolate intermediate .

-

Nucleophilic Attack : The enolate attacks the aldehyde (3,4-dimethoxybenzaldehyde), forming a β-hydroxy ketone intermediate.

-

Dehydration : Elimination of water yields the α,β-unsaturated ketone, stabilizing the conjugated system .

Characterization Techniques

The compound is analyzed using standard spectroscopic methods:

Spectral Data

Biological Relevance

While the query focuses on chemical reactions, brief context on biological applications is included for completeness:

-

Anticancer Activity : Structurally similar pyrazoles exhibit inhibition of cancer cell proliferation.

-

Anti-inflammatory Potential : Modulation of cytokine release pathways.

Research Findings

-

Structural Variants : Substitution patterns (e.g., methoxy groups) significantly influence reactivity and biological activity .

-

Yield Optimization : Microwave-assisted synthesis reduces reaction time while maintaining yields .

-

Thermodynamic Stability : The (Z)-isomer is favored due to steric and electronic factors.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Biological Activities

Anticancer Properties

Recent studies have indicated that (Z)-4-(3,4-dimethoxybenzylidene)-1,3-diphenyl-1H-pyrazol-5(4H)-one exhibits significant anticancer activity. The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. For instance, a study demonstrated that derivatives of this compound could induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and death .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against several strains of bacteria and fungi, which is particularly relevant given the rising concern of antimicrobial resistance. Testing against Gram-positive bacteria revealed that certain derivatives possess potent inhibitory effects, making them candidates for further development as antimicrobial agents .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has demonstrated anti-inflammatory effects. Studies indicate that it can inhibit pro-inflammatory cytokines and reduce inflammation in various models, suggesting its potential use in treating inflammatory diseases .

Case Studies

Several case studies highlight the applications of this compound:

Case Study 1: Anticancer Activity Assessment

In a study published in ACS Omega, researchers synthesized a series of pyrazole derivatives including the target compound and tested their cytotoxicity against MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with further mechanistic studies revealing the involvement of apoptosis pathways .

Case Study 2: Antimicrobial Evaluation

Another study focused on the antimicrobial properties of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results showed that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, thus presenting a potential alternative treatment for resistant infections .

Wirkmechanismus

The mechanism of action of (Z)-4-(3,4-dimethoxybenzylidene)-1,3-diphenyl-1H-pyrazol-5(4H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The methoxy and benzylidene groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(3,4-dimethoxybenzylidene)-1,3-diphenyl-1H-pyrazol-5(4H)-one: Lacks the (Z)-configuration.

4-(3,4-dimethoxybenzylidene)-1-phenyl-3-methyl-1H-pyrazol-5(4H)-one: Contains a methyl group instead of a phenyl group.

4-(3,4-dimethoxybenzylidene)-1,3-diphenyl-1H-pyrazol-5(4H)-thione: Contains a thione group instead of a ketone.

Uniqueness

(Z)-4-(3,4-dimethoxybenzylidene)-1,3-diphenyl-1H-pyrazol-5(4H)-one is unique due to its specific (Z)-configuration, which can significantly influence its chemical reactivity and biological activity. This configuration can lead to different stereochemical interactions with biological targets compared to its (E)-isomer or other structurally similar compounds.

Biologische Aktivität

(Z)-4-(3,4-dimethoxybenzylidene)-1,3-diphenyl-1H-pyrazol-5(4H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Synthesis of the Compound

The synthesis of this compound typically involves the condensation reaction between appropriate aldehydes and hydrazones. The compound is characterized by its unique pyrazole structure, which is known to impart various biological activities.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits notable anticancer activity . In vitro tests have shown that it can inhibit the proliferation of several cancer cell lines, including:

- Breast Cancer (MDA-MB-231)

- Liver Cancer (HepG2)

- Colorectal Cancer (HT29)

The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells and the inhibition of key signaling pathways associated with cell survival and proliferation .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties . It demonstrates a capacity to scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial as oxidative stress is implicated in various pathological conditions, including cancer and neurodegenerative diseases .

Antimicrobial Effects

In addition to its anticancer and antioxidant properties, this compound has shown antimicrobial activity against various bacterial strains. This includes effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

- Dimethoxy Substituents : The presence of methoxy groups enhances lipophilicity and may improve cellular uptake.

- Pyrazole Core : The pyrazole moiety is crucial for the anticancer activity observed in various studies.

A detailed SAR analysis indicates that modifications to the phenyl rings can further enhance or diminish biological activities, emphasizing the importance of molecular structure in drug design .

Case Studies

Several case studies have been conducted to evaluate the effectiveness of this compound:

- In Vivo Studies : Animal models treated with the compound showed reduced tumor growth compared to control groups. The study indicated a significant decrease in tumor volume and weight.

- Cell Line Studies : In vitro assays demonstrated that treatment with varying concentrations of the compound resulted in dose-dependent inhibition of cell proliferation across multiple cancer cell lines.

Eigenschaften

IUPAC Name |

(4Z)-4-[(3,4-dimethoxyphenyl)methylidene]-2,5-diphenylpyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O3/c1-28-21-14-13-17(16-22(21)29-2)15-20-23(18-9-5-3-6-10-18)25-26(24(20)27)19-11-7-4-8-12-19/h3-16H,1-2H3/b20-15- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXDKOCZWGPUIBH-HKWRFOASSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=C2C(=NN(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C\2/C(=NN(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.